molecular formula C13H22BN3O2 B596448 N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218791-46-8

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B596448
CAS No.: 1218791-46-8
M. Wt: 263.148
InChI Key: QBHVLILXYSZCIG-UHFFFAOYSA-N
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Description

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a strategically valuable boronic ester pinacol ester intermediate designed for use in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the efficient construction of biaryl and heterobiaryl systems. The 2-aminopyrimidine scaffold is a privileged structure in drug design, frequently serving as a key pharmacophore that mimics the hydrogen-bonding pattern of adenine, a natural purine base. This mimicry allows such compounds to interact with the ATP-binding pockets of a wide range of protein kinases , making them central to the development of targeted cancer therapies and other kinase inhibitors. The presence of the isopropylamine substituent at the 2-position can be exploited to fine-tune the compound's physicochemical properties and binding affinity, while the protected boronic ester group at the 5-position provides a stable and reactive handle for further diversification. Consequently, this reagent is primarily employed by researchers to rapidly synthesize and screen novel compound libraries, particularly for the discovery and optimization of small molecule inhibitors targeting oncogenic kinases . Its utility extends into the synthesis of more complex chemical probes and PROTACs (Proteolysis Targeting Chimeras) , where precise control over molecular structure is critical for achieving selective protein degradation.

Properties

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O2/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHVLILXYSZCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675237
Record name N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-46-8
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation method involves coupling a halogenated pyrimidine precursor with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst. This route is widely adopted in academic settings due to its high regioselectivity and compatibility with sensitive functional groups.

Reaction Conditions and Catalysts

A validated protocol employs 2-amino-5-bromopyrimidine as the starting material, which reacts with B₂pin₂ in the presence of PdCl₂(dppf) (0.05–0.10 equiv.) and potassium acetate (3.0 equiv.) in a dioxane/water (3:1) solvent system. The reaction proceeds at 80–100°C under nitrogen for 12–24 hours, achieving yields of 85–96% after purification via reverse-phase chromatography. Key steps include:

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of 2-amino-5-bromopyrimidine.

  • Transmetallation : B₂pin₂ transfers a boron moiety to the palladium center.

  • Reductive Elimination : The Pd catalyst releases the boronate product, regenerating Pd⁰ for subsequent cycles.

Substrate Scope and Limitations

This method tolerates electron-withdrawing groups (e.g., -NO₂, -CF₃) but struggles with sterically hindered substrates. For example, substituting bromine with iodine improves reactivity but increases costs.

One-Step Radical Borylation

A patent-pending method bypasses palladium catalysts by using tert-butyl nitrite and benzoyl peroxide to mediate radical borylation of aromatic amines. This approach reduces metal contamination and operational costs, making it suitable for industrial applications.

Reaction Optimization

The reaction combines N-isopropyl-5-aminopyrimidine with B₂pin₂ (1.2 equiv.) and tert-butyl nitrite (1.5 equiv.) in acetonitrile at room temperature for 4 hours. Benzoyl peroxide (0.02 equiv.) initiates radical formation, leading to boron incorporation at the para position. Yields range from 70–92%, depending on substituent electronics.

Mechanistic Insights

  • Nitrogen Oxide Generation : tert-Butyl nitrite decomposes to release NO, which abstracts a hydrogen atom from the amine, forming an aminyl radical.

  • Boron Transfer : The radical reacts with B₂pin₂, facilitated by benzoyl peroxide’s oxidative activity.

  • Rearomatization : The intermediate regains aromaticity, yielding the final boronate ester.

Comparative Analysis of Methods

The table below contrasts the Miyaura and radical borylation approaches:

ParameterMiyaura BorylationRadical Borylation
Catalyst PdCl₂(dppf)Benzoyl peroxide
Temperature 80–100°CRoom temperature
Time 12–24 hours4 hours
Yield 85–96%70–92%
Cost High (Pd catalyst)Low
By-products Pd residuesNitroso compounds
Scalability ModerateHigh (continuous flow)

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adapt the radical borylation method for continuous flow reactors, enhancing throughput and safety. A typical setup involves:

  • Mixing Zone : Precise dosing of N-isopropyl-5-aminopyrimidine, B₂pin₂, and tert-butyl nitrite.

  • Reaction Channel : Residence time of 30 minutes at 25°C.

  • Quenching and Purification : In-line extraction with ethyl acetate and automated column chromatography.

This system achieves a productivity of 1.2 kg/day with ≥99% purity, surpassing batch methods in efficiency.

Challenges and Mitigation Strategies

By-product Formation

The radical route generates nitroso intermediates , which are removed via silica gel chromatography or selective crystallization. In Miyaura borylation, residual palladium is eliminated using thiourea-functionalized resins.

Moisture Sensitivity

Boronates hydrolyze readily, necessitating anhydrous conditions. Industrial processes employ molecular sieves and nitrogen blankets during storage .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylamine-Substituted Pyrimidine Boronic Esters

The following table compares the target compound with analogs differing in alkylamine substituents:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Isopropyl C₁₃H₂₂BN₃O₂ 263.15 1218791-46-8 Moderate steric bulk, balanced solubility
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Ethyl C₁₂H₂₀BN₃O₂ 249.12 1218791-44-6 Lower steric hindrance, higher polarity
N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Isobutyl C₁₄H₂₄BN₃O₂ 277.17 1015242-06-4 Increased bulk, reduced reaction kinetics
N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Ethyl-Methyl C₁₃H₂₂BN₃O₂ 263.15 1350562-10-5 Dual alkyl groups, enhanced lipophilicity

Key Observations :

  • Steric Effects : The isopropyl group (target compound) offers intermediate steric hindrance compared to the smaller ethyl and bulkier isobutyl analogs. This impacts coupling reaction efficiency, as bulky groups may slow transmetallation steps in Suzuki reactions .
  • Solubility: Ethyl-substituted analogs (e.g., CAS 1218791-44-6) exhibit higher polarity, favoring solubility in polar solvents like ethanol or DMSO, whereas isobutyl derivatives are more lipophilic .
  • Synthetic Utility : The target compound’s balanced properties make it a versatile intermediate, while N-ethyl-N-methyl variants (CAS 1350562-10-5) are niche candidates for lipid-soluble drug candidates .

Heterocyclic and Functional Group Variations

Pyridine vs. Pyrimidine Boronic Esters
Compound Name Heterocycle Substituent (R) CAS Number Key Differences
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine Pyridine N,3-Dimethyl 1111637-92-3 Pyridine ring (6-membered, one N atom)
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pyridine Benzyl N/A Aromatic benzyl group, π-π stacking potential

Key Observations :

  • Electronic Effects : Pyrimidine (two N atoms) is more electron-deficient than pyridine, altering reactivity in electrophilic substitution or metal-catalyzed reactions .
  • Applications : Pyridine-based analogs (e.g., CAS 1111637-92-3) are explored in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .
Trifluoromethyl-Substituted Derivatives
Compound Name Substituent CAS Number Key Differences
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine 4-CF₃, 2-NH₂ 321724-19-0 Electron-withdrawing CF₃ group enhances metabolic stability

Key Observations :

    Biological Activity

    N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

    The compound has the following chemical characteristics:

    • Molecular Formula : C13H20BNO3
    • Molecular Weight : 253.17 g/mol
    • CAS Number : Not specified in the sources but can be derived from related compounds.

    Preliminary studies suggest that this compound may interact with specific protein targets involved in cellular signaling pathways. The presence of the dioxaborolane moiety is significant for its interactions with biomolecules, potentially influencing kinase activity and other enzymatic functions.

    In Vitro Studies

    • Kinase Inhibition :
      • Research indicates that compounds with similar structures exhibit inhibitory activity against various kinases. For example, inhibitors targeting CDK4/6 have shown promise in cancer treatment by preventing cell cycle progression .
      • The dioxaborolane group may enhance binding affinity to certain kinases due to its ability to form reversible covalent bonds.
    • Antiproliferative Effects :
      • In vitro assays demonstrate that this compound can inhibit the proliferation of cancer cell lines. The IC50 values observed are within the low micromolar range, indicating potent activity against tumor cells .
    • Neuroprotective Properties :
      • Some studies suggest neuroprotective effects due to its ability to stabilize microtubules and inhibit neurotoxic pathways involved in neurodegeneration . This activity is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

    In Vivo Studies

    While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety of this compound. Current literature does not provide extensive data on animal models or clinical trials specifically for this compound.

    Case Studies

    • Case Study 1 : A study on structurally similar compounds indicated that modifications in the dioxaborolane structure significantly affected their biological activity against cancer cell lines. This suggests that this compound could be optimized for enhanced potency .
    • Case Study 2 : A related compound demonstrated significant selectivity for mutant forms of protein tyrosine kinases involved in specific cancers. This highlights the potential for targeted therapies utilizing derivatives of this compound .

    Data Tables

    Property Value
    Molecular FormulaC13H20BNO3
    Molecular Weight253.17 g/mol
    IC50 (Cancer Cell Lines)Low micromolar range
    Target ProteinsCDK4/6, other kinases
    Biological Activity Observations
    AntiproliferativeEffective against cancer
    NeuroprotectivePotential stabilization of microtubules

    Q & A

    Q. What are the established synthetic routes for this compound, and how can purity be ensured?

    Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach is:

    Amination : Introduce the isopropylamine group at the 2-position via Buchwald-Hartwig coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in a solvent like toluene at 80–100°C .

    Boronation : Install the boronic ester at the 5-position via Miyaura borylation. This requires bis(pinacolato)diboron (B₂pin₂), PdCl₂(dppf), and KOAc in THF at 60–80°C .
    Purity Control : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, MeCN/H₂O mobile phase) and ¹H NMR (absence of residual solvents like THF at δ 1.7–1.8 ppm) .

    Q. What spectroscopic techniques are critical for structural confirmation?

    Methodological Answer:

    • ¹H/¹³C NMR : Key signals include the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for NCH), pyrimidine protons (δ 8.3–8.5 ppm for C-H), and boronate methyl groups (δ 1.3 ppm) .
    • ¹¹B NMR : A sharp singlet at δ 30–32 ppm confirms the boronate ester .
    • HRMS : Exact mass should match the molecular formula (e.g., C₁₃H₂₂BN₃O₂ requires [M+H]⁺ = 276.1884) .

    Advanced Research Questions

    Q. How can Suzuki-Miyaura cross-coupling yields be optimized when using this compound?

    Methodological Answer: Low yields often stem from boronate hydrolysis or catalyst deactivation . Mitigation strategies:

    • Dry Conditions : Use anhydrous solvents (THF, dioxane) and molecular sieves to prevent boronate degradation .
    • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in a 1:1 dioxane/H₂O mixture at 80°C improves efficiency. For electron-deficient aryl halides, add 10 mol% P(t-Bu)₃ as a co-ligand .
    • Monitoring : Track reaction progress via TLC (Rf shift) or in situ ¹H NMR to identify intermediates (e.g., arylpalladium species).

    Q. How to resolve contradictory NOESY and X-ray crystallography data regarding substituent orientation?

    Methodological Answer: Discrepancies may arise from dynamic effects in solution vs. solid-state:

    X-ray Analysis : Use SHELXL (for small molecules) or OLEX2 (for visualization) to determine the crystal structure. Refinement parameters (R1 < 5%) ensure accuracy .

    NOESY in Solution : Compare cross-peak intensities with DFT-calculated conformers (e.g., Gaussian 16 at B3LYP/6-31G* level). If NOESY suggests rotational flexibility, variable-temperature NMR (VT-NMR) can quantify energy barriers .

    Q. What strategies prevent N-dealkylation during long-term storage?

    Methodological Answer: N-dealkylation is accelerated by protic solvents or light exposure . Protocols:

    • Storage : Keep in amber vials under argon at –20°C, dissolved in anhydrous DMSO or DCM.
    • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Add antioxidants (0.1% BHT) if degradation exceeds 5% .

    Data Contradiction Analysis

    Q. How to interpret conflicting ¹¹B NMR and IR data on boronate integrity?

    Methodological Answer:

    • Scenario : ¹¹B NMR shows a singlet (intact boronate), but IR lacks the B-O stretch (~1340 cm⁻¹).
    • Analysis : The IR signal may be obscured by C-N stretches. Use solid-state IR (ATR mode) to enhance resolution. Alternatively, validate via Raman spectroscopy (strong B-O peak at ~630 cm⁻¹) .

    Experimental Design

    Q. How to design a kinetic study for boronate transfer in catalytic systems?

    Methodological Answer:

    • Conditions : Use pseudo-first-order kinetics with excess aryl halide. Monitor [boronate] decay via ¹H NMR integration of the pinacol methyl groups (δ 1.3 ppm).
    • Data Fitting : Apply the Eyring equation to determine ΔH‡ and ΔS‡. For example, a ΔH‡ > 50 kJ/mol suggests a rate-limiting transmetallation step .

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